

# Abandoned Antipsychotic Drugs for Schizophrenia Research: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Flumezapine*

Cat. No.: *B607469*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The landscape of schizophrenia treatment has been shaped by both successful and unsuccessful drug development programs. While approved antipsychotics have provided significant relief for many patients, a substantial number of promising candidates have been abandoned during clinical research. These discontinued agents, despite their ultimate failure to reach the market, represent a wealth of scientific knowledge. Understanding the reasons for their failure—be it due to lack of efficacy, unforeseen adverse effects, or unfavorable pharmacokinetic profiles—can provide invaluable lessons for future drug discovery and development in schizophrenia. This in-depth technical guide explores the core aspects of several notable abandoned antipsychotic drugs, presenting key quantitative data, detailed experimental methodologies, and the underlying biological pathways.

## Abandoned Antipsychotic Drug Candidates: An Overview

The following sections detail specific abandoned antipsychotic drugs, focusing on their mechanism of action, the reasons for their discontinuation, and the quantitative outcomes of their key clinical trials.

### Flumezapine: The Hepatotoxic Analog

**Flumezapine**, a thienobenzodiazepine derivative structurally similar to olanzapine, was investigated for the treatment of schizophrenia. Its development was halted due to significant safety concerns, primarily liver and muscle toxicity.

Reason for Abandonment: **Flumezapine** failed in early clinical trials due to unacceptable levels of toxicity. Specifically, it was associated with elevations in plasma creatine phosphokinase (CPK) and the liver enzymes aspartate transaminase (AST) and alanine transaminase (ALT). It was also reported to induce extrapyramidal symptoms (EPS).

Mechanism of Action: Similar to other antipsychotics of its class, **Flumezapine**'s therapeutic effects were thought to be mediated through antagonism of dopamine D2 and serotonin 5-HT2A receptors.

No detailed quantitative data from the clinical trials of **Flumezapine** are publicly available due to its early-stage discontinuation.

## **Glycine Transporter-1 (GlyT1) Inhibitors: The Case of Iclepertin (BI 425809)**

Iclepertin was a potent and selective inhibitor of the glycine transporter-1 (GlyT1), aiming to enhance N-methyl-D-aspartate (NMDA) receptor function by increasing synaptic glycine levels. The rationale was to address the cognitive impairment associated with schizophrenia (CIAS).

Reason for Abandonment: The Phase III clinical trial program for iclepertin, known as CONNEX, failed to meet its primary and key secondary endpoints. There were no statistically significant improvements in cognition or functioning compared to placebo.

Mechanism of Action: By inhibiting GlyT1, iclepertin was designed to increase the concentration of the NMDA receptor co-agonist glycine in the synaptic cleft, thereby potentiating glutamatergic neurotransmission.

- Study Design: Three replicate, randomized, double-blind, placebo-controlled, parallel-group Phase III trials.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Participants: Adults (18-50 years old) with a diagnosis of schizophrenia (DSM-5), who were clinically stable on their current antipsychotic medication for at least 12 weeks.[\[1\]](#)[\[3\]](#)[\[4\]](#)

- Intervention: Patients were randomized 1:1 to receive either 10 mg of icloperitin or placebo once daily for 26 weeks, as an adjunct to their ongoing antipsychotic treatment.[1][3]
- Primary Endpoint: Change from baseline in the Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS) Consensus Cognitive Battery (MCCB) overall composite T-score at week 26.[1][2][3]
- Key Secondary Endpoints: Change from baseline in the Schizophrenia Cognition Rating Scale (SCoRS) total score and the Virtual Reality Functional Capacity Assessment Tool (VRFCAT) total score.[1][2][3]

| Endpoint                                               | Icloperitin (10 mg)           | Placebo                       | p-value | Outcome                               |
|--------------------------------------------------------|-------------------------------|-------------------------------|---------|---------------------------------------|
| Change from Baseline in MCCB Overall Composite T-score | Not Statistically Significant | Not Statistically Significant | >0.05   | Failed to meet primary endpoint       |
| Change from Baseline in SCoRS Total Score              | Not Statistically Significant | Not Statistically Significant | >0.05   | Failed to meet key secondary endpoint |
| Change from Baseline in VRFCAT Total Score             | Not Statistically Significant | Not Statistically Significant | >0.05   | Failed to meet key secondary endpoint |

Detailed numerical data from the CONNEX trials have not been fully published.

## Metabotropic Glutamate Receptor 2/3 (mGluR2/3) Agonists: The Story of Pomaglumetad Methionil (LY2140023)

Pomaglumetad methionil was a pro-drug of an mGluR2/3 agonist, representing a novel, non-dopaminergic approach to treating schizophrenia by modulating glutamate neurotransmission.

**Reason for Abandonment:** Development was terminated during Phase III after an independent futility analysis of the HBBN study concluded that the trial was unlikely to meet its primary efficacy endpoint.[\[5\]](#)[\[6\]](#) Prior Phase II and III studies also failed to consistently demonstrate efficacy over placebo.[\[6\]](#)[\[7\]](#)

**Mechanism of Action:** As an agonist at presynaptic mGluR2 and mGluR3, pomaglumetad was expected to reduce excessive glutamate release in brain regions implicated in the pathophysiology of schizophrenia.

- **Study Design:** A pivotal Phase III, randomized, double-blind, placebo-controlled trial.[\[5\]](#)[\[6\]](#)
- **Participants:** Patients with an acute exacerbation of schizophrenia.[\[7\]](#)
- **Intervention:** The specific dosing regimens for the HBBN study are not detailed in the available public information. Previous studies evaluated doses of 40 mg and 80 mg twice daily.[\[7\]](#)[\[8\]](#)
- **Primary Endpoint:** The primary efficacy endpoint was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.[\[7\]](#)

Specific quantitative data from the pivotal HBBN study is not publicly available. However, results from an earlier Phase II study (H8Y-MC-HBBM) are presented below.[\[8\]](#)

| Endpoint                                           | Pomaglume<br>tad (40 mg<br>BID)              | Pomaglume<br>tad (80 mg<br>BID)              | Risperidone<br>(Active<br>Control)        | Placebo | Outcome                               |
|----------------------------------------------------|----------------------------------------------|----------------------------------------------|-------------------------------------------|---------|---------------------------------------|
| Change from<br>Baseline in<br>PANSS Total<br>Score | No significant<br>difference<br>from placebo | No significant<br>difference<br>from placebo | Significant<br>improvement<br>vs. placebo | -       | Failed to<br>meet primary<br>endpoint |

An exploratory analysis of five placebo-controlled trials suggested a potential treatment response in patients early in their disease ( $\leq 3$  years) or those previously treated with dopamine

D2 receptor antagonists.[\[8\]](#)

## Serotonin 5-HT2A Receptor Inverse Agonists for Negative Symptoms: The Case of Pimavanserin

Pimavanserin, a selective 5-HT2A receptor inverse agonist, was investigated as an adjunctive treatment for the predominant negative symptoms of schizophrenia.

**Reason for Abandonment:** The Phase III ADVANCE-2 trial did not meet its primary endpoint, failing to show a statistically significant improvement in negative symptoms compared to placebo.[\[9\]](#)[\[10\]](#)

**Mechanism of Action:** Pimavanserin acts as an inverse agonist at the 5-HT2A receptor, a mechanism distinct from the dopamine D2 receptor antagonism of most antipsychotics. This was hypothesized to specifically target the pathophysiology underlying negative symptoms.

- **Study Design:** A 26-week, randomized, double-blind, placebo-controlled, multicenter, Phase III trial.[\[9\]](#)[\[11\]](#)[\[12\]](#)
- **Participants:** 454 adult patients (18-55 years) with predominant negative symptoms of schizophrenia who had achieved control of positive symptoms with their ongoing antipsychotic treatment.[\[9\]](#)[\[12\]](#)
- **Intervention:** Patients received a fixed dose of 34 mg of pimavanserin or placebo once daily, in addition to their stable antipsychotic medication.[\[9\]](#)[\[12\]](#)
- **Primary Endpoint:** Change from baseline to week 26 on the Negative Symptom Assessment-16 (NSA-16) total score.[\[9\]](#)[\[11\]](#)[\[12\]](#)
- **Key Secondary Endpoint:** Change from baseline to week 26 for the Clinical Global Impression-Schizophrenia Scale-Severity (CGI-SCH-S) negative symptom score.[\[9\]](#)[\[12\]](#)

| Endpoint                                            | Pimavanser<br>in (34 mg) | Placebo | p-value | Effect Size<br>(Cohen's d) | Outcome                               |
|-----------------------------------------------------|--------------------------|---------|---------|----------------------------|---------------------------------------|
| Change from<br>Baseline in<br>NSA-16 Total<br>Score | -11.8                    | -11.1   | 0.4825  | 0.07                       | Failed to<br>meet primary<br>endpoint |

## Trace Amine-Associated Receptor 1 (TAAR1) Agonists: Ulotaront (SEP-363856) and Ralmitaront (RG7906)

Ulotaront and Ralmitaront are agonists of the Trace Amine-Associated Receptor 1 (TAAR1), a novel target for the treatment of psychosis that modulates dopamine, serotonin, and glutamate signaling.

Reason for Abandonment:

- Ulotaront: The Phase III DIAMOND 1 and 2 trials failed to meet their primary endpoint, with no statistically significant difference in the reduction of PANSS total scores compared to placebo. A high placebo response was noted as a potential confounding factor.[13][14]
- Ralmitaront: Development was discontinued in Phase II due to a lack of efficacy.[15][16]

Mechanism of Action: TAAR1 agonists are thought to exert their antipsychotic effects by reducing the firing of dopaminergic and serotonergic neurons and increasing glutamatergic transmission, without directly blocking D2 or 5-HT2A receptors.[17]

- Study Design: Two multicenter, randomized, double-blind, parallel-group, fixed-dose, 6-week Phase III trials.[18][19]
- Participants: Acutely psychotic adults with schizophrenia. DIAMOND 1 enrolled 435 patients, and DIAMOND 2 enrolled 464 patients.[19]
- Intervention:
  - DIAMOND 1: Ulotaront 50 mg/day or 75 mg/day versus placebo.[19]

- DIAMOND 2: Ulotaront 75 mg/day or 100 mg/day versus placebo.[19]
- Primary Endpoint: Change from baseline in PANSS total score at Week 6.[19]

#### DIAMOND 1

| Endpoint                                            | Ulotaront (50 mg/day) | Ulotaront (75 mg/day) | Placebo | Outcome                         |
|-----------------------------------------------------|-----------------------|-----------------------|---------|---------------------------------|
| Change from Baseline in PANSS Total Score (LS Mean) | -16.9                 | -19.6                 | -19.3   | Failed to meet primary endpoint |

#### DIAMOND 2

| Endpoint                                            | Ulotaront (75 mg/day) | Ulotaront (100 mg/day) | Placebo | Outcome                         |
|-----------------------------------------------------|-----------------------|------------------------|---------|---------------------------------|
| Change from Baseline in PANSS Total Score (LS Mean) | -16.4                 | -18.1                  | -14.3   | Failed to meet primary endpoint |

Quantitative data for Ralmitaront's Phase II trials are not extensively published.

## Signaling Pathways and Experimental Workflows

### Glycine Transporter-1 (GlyT1) Inhibition Signaling Pathway



[Click to download full resolution via product page](#)

Caption: GlyT1 Inhibition by Icleperitin

## mGluR2/3 Agonism Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Presynaptic mGluR2/3 Agonism

## 5-HT2A Inverse Agonism Signaling Pathway

Caption: 5-HT2A Inverse Agonism by Pimavanserin

## TAAR1 Agonism Signaling Pathway



[Click to download full resolution via product page](#)

Caption: TAAR1 Agonism by Ulotaront/Ralmitaront

## Conclusion and Future Directions

The discontinuation of these antipsychotic drug candidates, while disappointing, has provided the scientific community with crucial insights. The failure of **flumezapine** underscores the importance of thorough preclinical toxicology. The negative results for icleperitin and pomaglumetad methionil highlight the complexities of targeting the glutamatergic system in schizophrenia and suggest that patient stratification may be necessary for future trials of similar agents. The lack of efficacy of pimavanserin for negative symptoms indicates that 5-HT2A inverse agonism alone may not be sufficient to address this challenging domain of the illness. Finally, the setbacks for the TAAR1 agonists, ulotaront and ralmitaront, potentially due to high placebo response rates in clinical trials, emphasize the need for innovative trial designs and a better understanding of the natural course of symptoms in schizophrenia.

Future research in antipsychotic drug development should focus on:

- Novel Targets: Exploring pathways beyond the dopaminergic and serotonergic systems.
- Personalized Medicine: Identifying biomarkers to predict treatment response and stratify patient populations.
- Improved Clinical Trial Design: Developing strategies to mitigate high placebo response rates and more accurately assess efficacy, particularly for negative and cognitive symptoms.

- Combination Therapies: Investigating the potential of combining drugs with different mechanisms of action to achieve broader symptom control.

By learning from these past failures, the field can continue to advance towards the development of more effective and safer treatments for individuals living with schizophrenia.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CONNEX, a Phase III Randomized Trial Program Assessing Efficacy and Safety of Icleperitin in Schizophrenia: Recruitment and Baseline Characteristics | BJP Psych Open | Cambridge Core [cambridge.org]
- 2. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and Safety of Icleperitin (BI 425809) in Patients With Schizophrenia: CONNEX, A Phase III Randomized Controlled Trial Program | CNS Spectrums | Cambridge Core [cambridge.org]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. | BioWorld [bioworld.com]
- 8. Exploratory analysis for a targeted patient population responsive to the metabotropic glutamate 2/3 receptor agonist pomaglumetad methionil in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of Pimavanserin as an Adjunctive Treatment for the Negative Symptoms of Schizophrenia (ADVANCE-2) in Patients With Predominant Negative Symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acadia.com [acadia.com]
- 11. acadia.com [acadia.com]
- 12. academic.oup.com [academic.oup.com]

- 13. Sumitomo Pharma and Otsuka Announce Topline Results from Phase 3 DIAMOND 1 and DIAMOND 2 Clinical Studies Evaluating Ulotaront in Schizophrenia | Otsuka US [otsuka-us.com]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. Phase 2, Randomized, Double-Blind, Placebo-Controlled Study to Assess the Effects of RO6889450 (Ralmitaront) in Patients With Schizophrenia or Schizoaffective Disorder and Negative Symptoms - AdisInsight [adisinsight.springer.com]
- 16. Roche Terminates Second Phase II Schizophrenia Trial - BioSpace [biospace.com]
- 17. psychiatrictimes.com [psychiatrictimes.com]
- 18. View of Trace Amine-Associated Receptor 1 Agonists for Schizophrenia | Canadian Journal of Health Technologies [canjhealthtechnol.ca]
- 19. Sumitomo's schizophrenia drug flops in two Phase III trials [clinicaltrialsarena.com]
- To cite this document: BenchChem. [Abandoned Antipsychotic Drugs for Schizophrenia Research: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607469#abandoned-antipsychotic-drugs-for-schizophrenia-research>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)